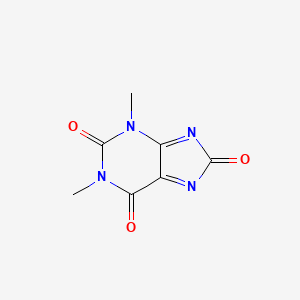
1,3-Dimethylpurine-2,6,8-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is structurally related to uric acid and is known for its various applications in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dimethylpurine-2,6,8-trione can be synthesized through several methods. One common approach involves the methylation of uric acid. The reaction typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields .
化学反应分析
Types of Reactions
1,3-Dimethylpurine-2,6,8-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into lower oxidation state compounds.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state purine derivatives, while reduction may produce lower oxidation state compounds .
科学研究应用
1,3-Dimethylpurine-2,6,8-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of respiratory diseases.
Industry: The compound is used in the production of pharmaceuticals and as a reference standard in analytical chemistry
作用机制
The mechanism of action of 1,3-Dimethylpurine-2,6,8-trione involves its interaction with various molecular targets. It is known to inhibit certain enzymes, such as xanthine oxidase, which plays a role in purine metabolism . Additionally, it can bind to specific receptors, influencing cellular signaling pathways .
相似化合物的比较
Similar Compounds
Theophylline: A methylxanthine derivative with bronchodilator properties.
Caffeine: Another methylxanthine known for its stimulant effects.
Theobromine: Found in cocoa, it has mild stimulant and diuretic effects
Uniqueness
1,3-Dimethylpurine-2,6,8-trione is unique due to its specific structural features and its ability to undergo a variety of chemical reactions. Its applications in medicinal chemistry and pharmacology also set it apart from other similar compounds .
属性
分子式 |
C7H6N4O3 |
|---|---|
分子量 |
194.15 g/mol |
IUPAC 名称 |
1,3-dimethylpurine-2,6,8-trione |
InChI |
InChI=1S/C7H6N4O3/c1-10-4-3(8-6(13)9-4)5(12)11(2)7(10)14/h1-2H3 |
InChI 键 |
XNSYLGPLANWBHH-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=NC(=O)N=C2C(=O)N(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


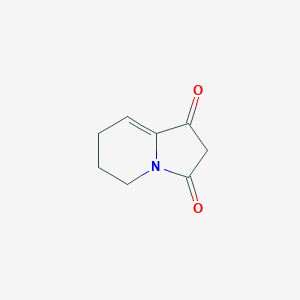
![(2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid](/img/structure/B12355950.png)
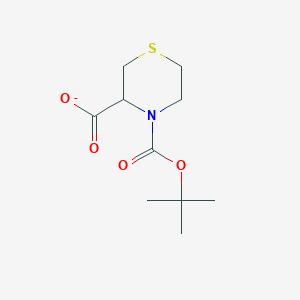
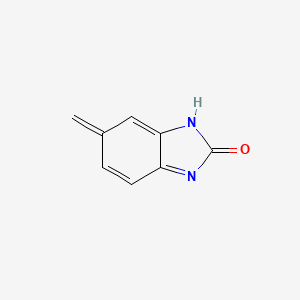
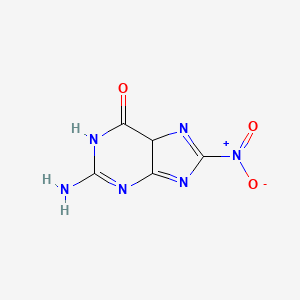
![1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12355976.png)


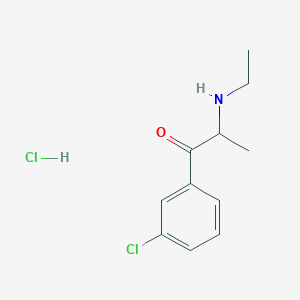
![N-[3-[(2-oxo-3H-pyridine-3-carbonyl)amino]propyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B12356009.png)
![{3-[(2,4-Dimethylphenyl)carbamoyl]naphthalen-2-yl}oxyphosphonic acid sodium](/img/structure/B12356016.png)

![2-[6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-diazinan-1-yl]acetamide](/img/structure/B12356043.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carboxylic acid](/img/structure/B12356046.png)
